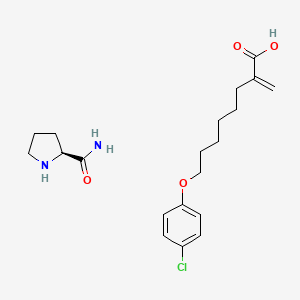
(Dibenzylphosphoryl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Dibenzylphosphoryl)methanol is an organic compound characterized by the presence of a phosphoryl group bonded to a methanol moiety, with two benzyl groups attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Dibenzylphosphoryl)methanol typically involves the reaction of dibenzylphosphine oxide with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
(Dibenzylphosphoryl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
科学的研究の応用
(Dibenzylphosphoryl)methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
作用機序
The mechanism of action of (Dibenzylphosphoryl)methanol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. Additionally, the benzyl groups may contribute to hydrophobic interactions, enhancing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- Dibenzylphosphine oxide
- Dibenzylphosphine
- Benzylphosphonic acid
Uniqueness
(Dibenzylphosphoryl)methanol is unique due to the presence of both a phosphoryl group and a methanol moiety, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a versatile platform for further functionalization and modification, making it valuable in various research and industrial applications.
特性
CAS番号 |
2604-84-4 |
|---|---|
分子式 |
C15H17O2P |
分子量 |
260.27 g/mol |
IUPAC名 |
dibenzylphosphorylmethanol |
InChI |
InChI=1S/C15H17O2P/c16-13-18(17,11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,16H,11-13H2 |
InChIキー |
OVIFTKWPIZLZSG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CP(=O)(CC2=CC=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-Amino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid](/img/structure/B13832400.png)










![5,7,12,14-Tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-dicarboxamide](/img/structure/B13832474.png)
![1-Methyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B13832478.png)

